molecular formula C12H10FNO B1339340 4-(3-Fluorophenoxy)aniline CAS No. 307308-62-9

4-(3-Fluorophenoxy)aniline

Cat. No. B1339340
CAS RN: 307308-62-9
M. Wt: 203.21 g/mol
InChI Key: OHACTALIXWVZFF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)aniline is a chemical compound that belongs to the aniline family, which is characterized by the presence of an amino group attached to a phenyl ring. This particular compound also contains a fluorophenoxy group, indicating the presence of a fluorine atom and an ether linkage. Aniline derivatives, including those with fluorine substituents, are of significant interest due to their wide range of applications in pharmaceuticals, dyes, and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of related aniline compounds has been reported in various studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, starting from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by condensation and reduction reactions, achieving an overall yield of 82% . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be analyzed using various spectroscopic techniques. A theoretical structural analysis of 3-chloro-4-fluoro-aniline, a compound similar to this compound, was conducted using density functional theory (DFT) to predict IR, UV-Visible, Raman, and NMR spectra . These computational methods could be applied to this compound to predict its structural and spectroscopic properties, aiding in the identification and characterization of the compound.

Chemical Reactions Analysis

Aniline compounds can undergo a variety of chemical reactions. For example, the title compound in one study, N-[Bis(4-fluorophenyl)methylene]aniline, was synthesized through an addition reaction of bis(4-fluorophenyl)methanone with aniline . This demonstrates the reactivity of the amino group in aniline derivatives, which can be exploited in various synthetic applications. The presence of the fluorine atom can also influence the reactivity and properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents such as fluorine can affect properties like solubility, boiling point, and reactivity. For instance, superparamagnetic Fe3O4 nanoparticles were used as catalysts for the catalytic oxidation of phenolic and aniline compounds, indicating that aniline derivatives can participate in oxidation reactions under certain conditions . The fluorine atom in this compound is likely to affect its reactivity and interaction with catalysts in similar reactions.

Scientific Research Applications

1. c-Met Kinase Inhibitors Studies

4-(3-Fluorophenoxy)aniline derivatives have been examined for their roles as c-Met kinase inhibitors. A study used docking and quantitative structure–activity relationship (QSAR) methods to analyze the molecular features contributing to high inhibitory activity. The study included derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and found predictive models for their biological activities (Caballero et al., 2011).

2. Synthesis Processes

Another research focused on developing a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline, a derivative of this compound. This process highlighted the use of cheap and available materials, robustness, and reduced waste, making it suitable for industrial production (Zhang Qingwen, 2011).

3. Monomolecular Film Formation

Research into azobenzene derivatives including this compound variants explored their ability to form monomolecular films at the air/water interface. These studies help in understanding the surface properties and potential applications in materials science (Yoshino et al., 1992).

4. Metabolic Biotransformation Studies

The metabolic biotransformation of this compound derivatives was studied to understand their roles in inducing methemoglobinemia and nephrotoxicity. This research provides insights into the metabolic pathways and toxic endpoints of these compounds (Cnubben et al., 1996).

5. Industrial Applications

This compound derivatives are also important intermediates in the industrial production of pharmaceuticals and agrochemicals. Their synthesis from 4-fluoro-aniline using conventional techniques has been extensively studied (Mercier & Youmans, 1996).

6. Catalytic Oxidation Studies

These compounds have been studied for their role in the catalytic oxidation of phenolic and aniline compounds using Fe3O4 nanoparticles. This research contributes to understanding the elimination of these compounds from solutions, important in environmental chemistry (Zhang et al., 2009).

7. Electro-Optical Applications

Research into the synthesis and characterization of novel polymers based on derivatives of this compound has shown potential applications in high-temperature electro-optics. This includes the study of molecular properties and potential use in photovoltaic devices (Shahhosseini et al., 2016).

Safety and Hazards

When handling “4-(3-Fluorophenoxy)aniline”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

Its physicochemical properties such as its molecular weight (20321 g/mol) and its lipophilicity (Log Po/w: 2.27) suggest that it may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may affect protein expression or function, leading to changes at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Fluorophenoxy)aniline. For instance, it should be stored in a dark place at room temperature . Exposure to light or extreme temperatures may affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

4-(3-Fluorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of specific genes involved in these processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause liver toxicity in animal models, highlighting the importance of careful dosage regulation in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body . Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other substances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in particular tissues . These interactions can affect the compound’s localization and overall effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity .

properties

IUPAC Name

4-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHACTALIXWVZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572926
Record name 4-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307308-62-9
Record name 4-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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